3-Chloro-2-(3-phenylpropoxy)aniline
Description
3-Chloro-2-(3-phenylpropoxy)aniline is an aromatic amine derivative characterized by a chloro substituent at the 3-position and a 3-phenylpropoxy group at the 2-position of the aniline ring. Its IUPAC name is consistent across databases, with synonyms including the same structural descriptor . Key physicochemical properties include:
- Molecular formula: Not explicitly stated in evidence, but inferred as C₁₅H₁₆ClNO based on substituents.
- Hydrogen bond donors/acceptors: 1 donor (NH₂) and 2 acceptors (amine and ether oxygen) .
- LogD (pH 5.5): Data unavailable in evidence, but structural analogs suggest moderate lipophilicity.
Properties
IUPAC Name |
3-chloro-2-(3-phenylpropoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c16-13-9-4-10-14(17)15(13)18-11-5-8-12-6-2-1-3-7-12/h1-4,6-7,9-10H,5,8,11,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKDWUDNWXTGHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOC2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(3-phenylpropoxy)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions.
Another method involves the nucleophilic substitution of an appropriate precursor with aniline derivatives. This can be achieved through direct nucleophilic substitution or via aryne intermediates . The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and substitution reactions, followed by purification techniques like distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(3-phenylpropoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding quinones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
3-Chloro-2-(3-phenylpropoxy)aniline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is utilized in the study of biological pathways and as a probe in biochemical assays.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups . The exact molecular targets and pathways involved can vary based on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following analogs differ in substituent groups, impacting their physicochemical and functional properties:
Key Observations :
- Lipophilicity: The tert-pentylphenoxy analog (XLogP3 = 5.6) is significantly more hydrophobic than the parent compound, likely due to the bulky tert-pentyl group . Thioether derivatives (e.g., methylsulfanyl, XLogP3 = 2.9) exhibit lower polarity than ether-linked analogs .
- Synthetic Utility: The chlorophenoxypropyl derivative (MW 395.9) demonstrates modularity in adding functional groups for targeted drug discovery .
Physicochemical and Functional Implications
- Solubility: Higher XLogP3 values correlate with reduced aqueous solubility, as seen in the tert-pentylphenoxy analog. This may limit bioavailability in drug development .
- Hydrogen Bonding: All analogs retain one H-bond donor (NH₂), but acceptor counts vary.
- Stability : Thioether-containing compounds (e.g., 3-chloro-2-(isopropylthio)aniline) may exhibit greater metabolic stability compared to ethers due to sulfur’s resistance to oxidative cleavage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
